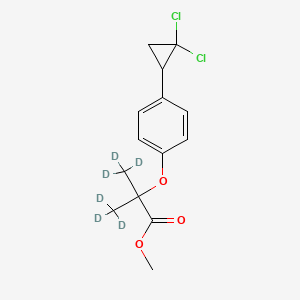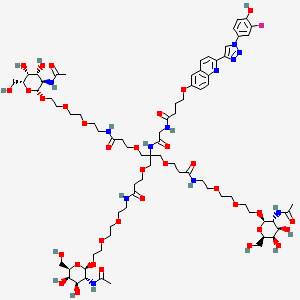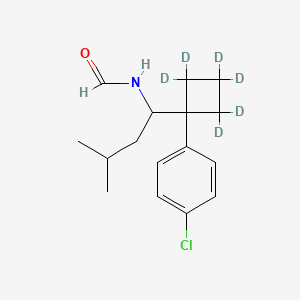
Ciprofibrate methyl ester-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciprofibrate methyl ester-d6 is a deuterated form of ciprofibrate methyl ester, which is a hypolipemic agent structurally related to clofibrate. This compound is primarily used as an internal standard for the quantification of ciprofibrate in various analytical applications, particularly in mass spectrometry . The deuterium labeling (d6) enhances the accuracy and precision of analytical measurements by providing a stable isotopic reference.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ciprofibrate methyl ester-d6 involves several key steps:
Alcoholysis: The starting material, acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester, undergoes alcoholysis to form an intermediate.
Alkylation: The intermediate is then subjected to alkylation to introduce the necessary functional groups.
Alkaline Hydrolysis: Finally, the product is obtained through alkaline hydrolysis.
Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed for the synthesis of this compound. This method offers improved heat and mass transfer, scalability, and safety. The continuous flow approach allows for the efficient production of the compound with high productivity and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Ciprofibrate methyl ester-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ciprofibrate methyl ester-d6 has a wide range of applications in scientific research:
Mecanismo De Acción
Ciprofibrate methyl ester-d6 exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in regulating lipid metabolism, including the breakdown of fatty acids and the reduction of triglyceride levels . By activating PPARα, this compound enhances the expression of genes involved in lipid metabolism, leading to improved lipid profiles and reduced risk of cardiovascular diseases .
Comparación Con Compuestos Similares
Clofibrate: Another hypolipemic agent structurally related to ciprofibrate.
Fenofibrate: A widely used lipid-lowering agent with a similar mechanism of action.
Gemfibrozil: Another fibrate class drug used to treat hyperlipidemia.
Comparison: Ciprofibrate methyl ester-d6 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical applications. Compared to clofibrate and fenofibrate, this compound offers improved analytical performance as an internal standard. Additionally, its specific activation of PPARα makes it a valuable tool in research focused on lipid metabolism and related disorders .
Propiedades
Fórmula molecular |
C14H16Cl2O3 |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
methyl 3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3/i1D3,2D3 |
Clave InChI |
QKMIJFOKKANKAZ-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl |
SMILES canónico |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)



![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)

